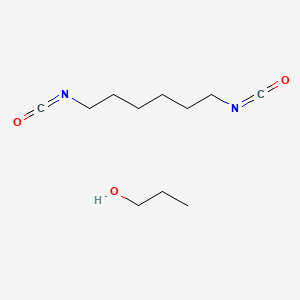

1,6-Diisocyanatohexane;propan-1-ol

Description

Fundamental Principles of Isocyanate-Alcohol Reactions

The reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) yields a urethane (B1682113), also known as a carbamate (B1207046) (R-NH-C(=O)-O-R'). wikipedia.orgyoutube.com This is a nucleophilic addition reaction where the oxygen atom of the alcohol, with its lone pair of electrons, acts as a nucleophile. youtube.com It attacks the partially positive carbon atom of the isocyanate group. youtube.com Subsequently, a proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane linkage. acs.org

The reaction rate is influenced by the structure of both the isocyanate and the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. kuleuven.be The reaction is exothermic, releasing approximately 24 kcal/mol of energy per mole of urethane formed. poliuretanos.net While the reaction can proceed without a catalyst, it is often accelerated by the use of catalysts such as tertiary amines or organometallic compounds. acs.orgpoliuretanos.net

Overview of Urethane Linkage Formation in Chemical Synthesis

The synthesis of polyurethanes requires that both the isocyanate and the alcohol starting materials have a functionality of at least two. acs.org This means the isocyanate molecule must have at least two isocyanate groups (a diisocyanate), and the alcohol must have at least two hydroxyl groups (a diol or polyol). acs.orgyoutube.com The reaction of a diisocyanate with a diol leads to the formation of a linear polymer chain linked by urethane groups. acs.org

The mechanism of urethane linkage formation can be influenced by the presence of catalysts. acs.org Tertiary amines can catalyze the reaction by activating the alcohol, while organotin compounds can activate the isocyanate. acs.org The stability of the urethane linkage is a critical factor in the durability and recycling of polyurethane-based materials. nih.gov

Significance of 1,6-Diisocyanatohexane in Urethane Chemistry

1,6-Diisocyanatohexane, also known as hexamethylene diisocyanate (HDI), is an aliphatic diisocyanate with the chemical formula (CH₂)₆(NCO)₂. wikipedia.orgnist.gov Aliphatic diisocyanates like HDI are particularly valued for producing lightfast polyurethane coatings that exhibit high resistance to abrasion, chemicals, and weathering. wikipedia.orgtdimdipolyurethane.com These properties make them suitable for applications such as automotive and aircraft exterior paints. wikipedia.org

HDI is a colorless liquid at room temperature and is produced by the phosgenation of hexamethylenediamine. wikipedia.orgnih.gov In polyurethane synthesis, HDI contributes to the "hard segments" of the polymer chain, which can interact through hydrogen bonding. acs.org While its mechanical properties may not be as robust as those of aromatic isocyanates, they can be enhanced by using chain extenders with rigid structures. nih.gov

Role of Propan-1-ol as a Model Alcohol in Reaction Studies

Propan-1-ol, a primary alcohol, is often utilized as a model compound in kinetic studies of alcohol-isocyanate reactions. researchgate.netnih.gov Its relatively simple structure and primary hydroxyl group allow for the investigation of fundamental reaction kinetics without the complexities introduced by more intricate alcohol molecules. kuleuven.beresearchgate.net Studies have used propan-1-ol to determine reaction rate constants and apparent activation energies with good precision. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

403613-30-9 |

|---|---|

Molecular Formula |

C11H20N2O3 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1,6-diisocyanatohexane;propan-1-ol |

InChI |

InChI=1S/C8H12N2O2.C3H8O/c11-7-9-5-3-1-2-4-6-10-8-12;1-2-3-4/h1-6H2;4H,2-3H2,1H3 |

InChI Key |

LNLMWBUMERZPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCO.C(CCCN=C=O)CCN=C=O |

Origin of Product |

United States |

Synthesis and Chemical Formation of 1,6 Diisocyanatohexane Propan 1 Ol Adducts

Direct Urethane (B1682113) Formation Pathways

The formation of urethanes from the reaction of isocyanates and alcohols can proceed through several proposed mechanisms. Kinetic studies suggest that the reaction is not a simple bimolecular collision but involves the participation of multiple alcohol molecules that act as catalysts or solvating agents for the transition state. kuleuven.benih.gov One mechanism proposes that alcohol associates, such as dimers or trimers, are the primary reacting species, especially when the alcohol is in excess. nih.gov These associates can form a six-centered or eight-centered transition state, which lowers the activation energy of the reaction compared to a non-catalyzed pathway. nih.govnih.gov

Given that 1,6-diisocyanatohexane has two isocyanate groups and propan-1-ol has one hydroxyl group, the reaction can yield two primary products: a monofunctional adduct and a bifunctional adduct.

Monofunctional Adduct (Monoadduct): This product is formed when one molecule of propan-1-ol reacts with one of the two isocyanate groups on a 1,6-diisocyanatohexane molecule. The resulting molecule contains one urethane linkage and one remaining free isocyanate group. This monoadduct is still reactive and can participate in further polymerization.

Bifunctional Adduct (Diadduct): This product results from the reaction of two molecules of propan-1-ol with a single molecule of 1,6-diisocyanatohexane, consuming both isocyanate groups. The final product is a stable diurethane with no remaining isocyanate functionality.

Studies on other diisocyanates, such as 2,6-toluene diisocyanate (2,6-TDI), have shown that the reactivity of the second isocyanate group often decreases after the first one has reacted. researchgate.net This can be attributed to electronic and steric effects introduced by the newly formed, bulky urethane group. This change in reactivity can be exploited to selectively synthesize the monoadduct over the diadduct.

The ratio of reactants is a critical parameter in determining the composition of the product mixture. The stoichiometry, specifically the molar ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH), dictates whether the reaction favors the formation of monoadducts, diadducts, or oligomeric structures.

Excess 1,6-Diisocyanatohexane (NCO/OH > 1): Using a molar excess of the diisocyanate favors the formation of the monofunctional adduct. With more diisocyanate molecules available, a propan-1-ol molecule is statistically more likely to encounter and react with a previously unreacted diisocyanate molecule. This approach is common in the synthesis of isocyanate-terminated prepolymers. researchgate.net

Excess Propan-1-ol (NCO/OH < 1): An excess of propan-1-ol promotes the formation of the bifunctional adduct. The high concentration of alcohol ensures that both isocyanate groups on the diisocyanate molecule are likely to react.

Equimolar Ratio (NCO/OH ≈ 1): A stoichiometric ratio will produce a mixture of unreacted starting materials, monoadduct, and diadduct.

Kinetic investigations have revealed that the reaction mechanism itself can change based on reactant concentration. Both excess alcohol and excess isocyanate can have a catalytic effect, lowering the activation energy compared to a stoichiometric reaction. nih.gov When isocyanate is in excess, it can form non-covalent dimers that react with the alcohol to form an allophanate (B1242929) intermediate, which then decomposes into the urethane and regenerates an isocyanate molecule. nih.gov

| NCO/OH Ratio | Primary Product | Kinetic Effect |

| > 1 (Excess HDI) | Monofunctional Adduct | Self-catalysis by isocyanate can occur, potentially via an allophanate intermediate. nih.gov |

| < 1 (Excess Propan-1-ol) | Bifunctional Adduct | Self-catalysis by alcohol is dominant; reaction proceeds via hydrogen-bonded alcohol associates. nih.gov |

| ≈ 1 (Stoichiometric) | Mixture of Products | Both self-catalytic pathways may occur. nih.gov |

Formation of Blocked Isocyanate Adducts Utilizing Propan-1-ol

Isocyanate groups can be "blocked" by reacting them with a compound containing an active hydrogen, such as propan-1-ol, to form a thermally labile bond. researchgate.net The resulting blocked isocyanate is stable at ambient temperatures and does not react further. However, upon heating, the blocking agent is released, regenerating the free isocyanate group which can then react with a desired co-reactant. rsc.org

The reaction of 1,6-diisocyanatohexane with propan-1-ol to form a blocked adduct is the same urethane-forming reaction described previously. In this context, propan-1-ol acts as a "blocking agent." The key feature is the reversibility of the urethane bond at elevated temperatures. The temperature at which the isocyanate is regenerated is known as the deblocking temperature.

The deblocking temperature depends on the nature of the blocking agent. Alcohols are common blocking agents, and the thermal stability of the resulting urethane bond is influenced by the alcohol's structure.

| Blocking Agent Type | Typical Deblocking Temperature Range (°C) |

| Alcohols (e.g., Propan-1-ol) | 120 - 160+ |

| Phenols | 110 - 120 |

| Oximes (e.g., Methyl Ethyl Ketoxime) | 110 - 130 |

| ε-Caprolactam | 150 - 170 |

This table presents typical ranges; specific values depend on the isocyanate structure, catalyst, and analytical method used. researchgate.net

The use of propan-1-ol as a blocking agent for 1,6-diisocyanatohexane provides a method to create one-component (1K) coating or sealant systems. The blocked isocyanate can be formulated with a polyol, and the mixture remains stable until heated, at which point the propan-1-ol is released, and the polymerization (curing) process begins.

Blocking Strategies and Reversibility

The primary strategy for forming the 1,6-diisocyanatohexane-propan-1-ol adduct is the direct reaction of the two components. Typically, the reaction is carried out by adding the alcohol to the diisocyanate, often in a solvent or, in some cases, neat. sci-hub.st The reaction proceeds until the free isocyanate groups are consumed, which can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCO stretching band around 2270 cm⁻¹.

The core of this strategy lies in the reversibility of the urethane bond. bohrium.com The formation of the urethane is an equilibrium reaction:

OCN-(CH₂)₆-NCO + 2 CH₃CH₂CH₂OH ⇌ CH₃CH₂CH₂O-CO-NH-(CH₂)₆-NH-CO-O-CH₂CH₂CH₃

At ambient temperatures, the equilibrium lies far to the right, favoring the stable, blocked urethane adduct. However, the stability of this bond is highly dependent on temperature. As the temperature increases, the equilibrium shifts to the left, regenerating the free isocyanate and the blocking agent (propan-1-ol). bohrium.com This thermal reversibility is the key property that allows blocked isocyanates to be used in heat-cured systems such as coatings and adhesives. rsc.org

The structure of both the isocyanate and the alcohol influences the stability and deblocking temperature of the resulting urethane. Aliphatic isocyanates like 1,6-diisocyanatohexane generally form more thermally stable urethanes compared to aromatic isocyanates, meaning they require higher temperatures to deblock. njit.edu The nature of the alcohol also plays a crucial role; alcohols are common blocking agents, and their effectiveness is well-documented. google.com

Controlled Deblocking Mechanisms and Triggers

The regeneration of the reactive isocyanate group from the propan-1-ol blocked adduct is achieved through controlled deblocking, primarily triggered by heat or the introduction of a catalyst.

Thermal Deblocking:

The most common trigger for deblocking is heat. When a formulation containing the 1,6-diisocyanatohexane-propan-1-ol adduct is heated, it reaches a specific temperature at which the urethane linkages begin to dissociate. This "deblocking temperature" is not a sharp melting point but rather a temperature range over which the reaction reverses. For urethanes derived from aliphatic isocyanates and aliphatic alcohols, these temperatures are generally high. google.com While specific data for propan-1-ol blocked HDI is not widely published, studies on similar systems provide valuable insight. For instance, the deblocking of isopropanol-blocked HDI has been investigated, and kinetic studies on the reaction of HDI with butan-1-ol show that temperature is a critical factor in reaction kinetics. rsc.orgamazonaws.com The volatilization of the released propan-1-ol from the system helps to drive the equilibrium towards the formation of the free isocyanate, which is then available to react with another component in the formulation, such as a polyol, to form a permanent polyurethane network. amazonaws.com

Catalytic Deblocking:

The temperature required for thermal deblocking can be significantly lowered by using a catalyst. rsc.org Various catalysts are effective in promoting the cleavage of the urethane bond. Organometallic compounds, particularly tin compounds like dibutyltin (B87310) dilaurate, are widely used and have been shown to effectively catalyze the deblocking reaction. google.com Tertiary amines can also act as catalysts. njit.edu The catalyst can lower the activation energy of the reverse reaction, allowing the deblocking to occur at a faster rate or at a lower temperature than would be possible with heat alone. This is particularly advantageous in applications where substrates are sensitive to high temperatures. The catalytic effect is often synergistic when a combination of amine and tin catalysts is used. njit.edu

Research into the kinetics of urethane formation and dissociation provides a deeper understanding of these mechanisms. For example, the study of the reaction between various aliphatic diisocyanates and butan-1-ol (a close structural analog of propan-1-ol) has provided detailed kinetic parameters.

| Temperature (°C) | Apparent Rate Coefficient k₁ (10⁻³ L mol⁻¹ s⁻¹) | Apparent Rate Coefficient k₂ (10⁻³ L mol⁻¹ s⁻¹) | Activation Energy Eₐ₁ (kJ mol⁻¹) | Activation Energy Eₐ₂ (kJ mol⁻¹) |

|---|---|---|---|---|

| 50 | 1.3 | 1.9 | 47 ± 4 | 38 ± 2 |

| 60 | 2.0 | 2.7 | ||

| 70 | 2.9 | 3.8 | ||

| 80 | 4.1 | 5.1 |

Mechanistic and Kinetic Investigations of Urethane Formation Involving 1,6 Diisocyanatohexane and Propan 1 Ol

Uncatalyzed Reaction Mechanisms

Even in the absence of external catalysts, the reaction between 1,6-diisocyanatohexane and propan-1-ol proceeds through a defined, albeit slower, pathway. This uncatalyzed reaction is fundamental to understanding the baseline reactivity of the system.

The core of the urethane (B1682113) formation is a nucleophilic addition reaction. The electron-rich oxygen atom of the hydroxyl group in propan-1-ol acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate group in 1,6-diisocyanatohexane. researchgate.net This initial attack can proceed through a concerted mechanism, where bond formation and proton transfer occur simultaneously, or a stepwise mechanism involving the formation of a transient intermediate.

Theoretical calculations suggest that the direct bimolecular reaction has a relatively high energy barrier. mdpi.com The generally accepted mechanism involves the formation of a transition state, which then rearranges to the stable urethane linkage. The structure of this transition state has been a subject of extensive study, with evidence pointing towards cyclic structures that facilitate the necessary proton transfer.

| Reactant | Role | Key Feature |

| 1,6-Diisocyanatohexane (HDI) | Electrophile | The carbon atom in the isocyanate group (-N=C=O) is electron-deficient and susceptible to nucleophilic attack. |

| Propan-1-ol | Nucleophile | The oxygen atom of the hydroxyl group (-OH) possesses lone pairs of electrons, making it nucleophilic. |

This interactive table summarizes the roles of the reactants in the nucleophilic addition pathway.

A critical step in the formation of the urethane bond is the transfer of the proton from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate. In the uncatalyzed reaction, this proton transfer is often the rate-determining step. The dynamics of this transfer are complex and can be influenced by the surrounding solvent molecules and the reactants themselves.

Computational studies have explored the potential energy surfaces for this reaction, revealing the intricate dance of atoms during the proton transfer. uchicago.edu The transition state for the uncatalyzed reaction involves a four-membered ring-like structure where the hydroxyl proton is transferred to the isocyanate nitrogen. This process requires significant activation energy, explaining the relatively slow rate of the uncatalyzed reaction. researchgate.net

Catalyzed Reaction Mechanisms

To accelerate the formation of urethanes, various catalysts are employed in industrial processes. These catalysts function by lowering the activation energy of the reaction, often by providing an alternative reaction pathway.

Tertiary amines are widely used as catalysts in polyurethane synthesis. googleapis.com Their catalytic activity stems from their ability to act as a Lewis base. Two primary mechanisms have been proposed for tertiary amine catalysis:

Nucleophilic Catalysis: The tertiary amine can directly attack the carbonyl carbon of the isocyanate, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with the alcohol, regenerating the catalyst.

General Base Catalysis: The tertiary amine can form a hydrogen bond with the hydroxyl group of the alcohol, increasing its nucleophilicity. acs.org This activated alcohol then attacks the isocyanate group more readily. Farkas's theory suggests the initial formation of a complex between the alcohol and the tertiary amine, which then reacts with the isocyanate. poliuretanos.com.br

The effectiveness of a tertiary amine catalyst is influenced by its basicity and the steric hindrance around the nitrogen atom. researchgate.net For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a highly effective gelling catalyst due to the accessibility of its nitrogen atoms. poliuretanos.com.brresearchgate.net

| Catalyst Type | Proposed Mechanism | Key Factor |

| Tertiary Amines | Nucleophilic and/or General Base Catalysis | Basicity and steric accessibility of the nitrogen atom. poliuretanos.com.brresearchgate.net |

| Organometallic Compounds (e.g., Tin) | Insertion Mechanism | Lewis acidity of the metal center. researchgate.netnih.gov |

| Alcohol/Urethane | Auto-catalysis | Hydrogen bonding to activate reactants. mdpi.comresearchgate.net |

This interactive table outlines the mechanisms of different catalyst types in the urethane formation reaction.

Organometallic compounds, particularly those of tin such as dibutyltin (B87310) dilaurate (DBTDL), are exceptionally potent catalysts for the isocyanate-alcohol reaction. google.comwernerblank.com The catalytic mechanism is generally believed to involve the formation of a complex between the tin catalyst and one or both of the reactants.

A commonly accepted mechanism involves the tin compound acting as a Lewis acid. The tin atom coordinates with the oxygen of the alcohol, increasing the acidity of the hydroxyl proton and making the oxygen more nucleophilic. Alternatively, the tin can coordinate with the nitrogen or oxygen of the isocyanate group, making the carbonyl carbon more electrophilic. researchgate.netnih.gov Some studies propose an "insertion mechanism" where the alcohol and isocyanate coordinate to the tin center, facilitating the reaction within this ternary complex. researchgate.net It has been shown that organotin compounds are particularly effective for reactions involving aliphatic isocyanates like 1,6-diisocyanatohexane. google.com

An interesting aspect of urethane formation is the phenomenon of auto-catalysis, where the reactants and products themselves can accelerate the reaction. This is particularly noticeable at higher concentrations of alcohol or as the urethane product accumulates. mdpi.comresearchgate.net

Alcohol Auto-catalysis: One or more alcohol molecules can form hydrogen-bonded complexes with another alcohol molecule, increasing the nucleophilicity of the reacting hydroxyl group. Computational studies have shown that the energy barrier for the reaction is substantially lower when one or two additional alcohol molecules are involved in the transition state. mdpi.com This termolecular mechanism involves a concerted process where the additional alcohol molecules assist in the proton transfer. researchgate.netresearchgate.net

Urethane Auto-catalysis: The newly formed urethane group, with its N-H and C=O moieties, can also participate in hydrogen bonding. It can activate either the alcohol or the isocyanate, or both, leading to an increase in the reaction rate as the conversion proceeds. mdpi.com

The relative contribution of these auto-catalytic pathways depends on the specific reaction conditions, including the concentrations of the reactants and the polarity of the solvent. mdpi.com

Multimolecular Reaction Pathways

The reaction between an isocyanate and an alcohol to form a urethane can proceed through various pathways, often involving the association of multiple reactant molecules. nih.gov In the context of 1,6-diisocyanatohexane and propan-1-ol, these multimolecular pathways are influenced by the concentration of the reactants.

When there is an excess of alcohol (propan-1-ol), the proposed mechanism involves a hydrogen-bonded alcohol associate as a key reactant. nih.gov This associate, formed through strong intermolecular hydrogen bonds, facilitates the reaction. nih.gov The reaction proceeds through a transition state that is stabilized by these hydrogen bonds, leading to a lower energy barrier for the formation of the urethane bond. nih.gov

Conversely, in the presence of excess isocyanate (1,6-diisocyanatohexane), the mechanism is thought to initiate with a dipole-dipole stabilized intermolecular isocyanate dimer. nih.gov A proposed two-step mechanism for isocyanate excess suggests that an allophanate (B1242929) is formed as an intermediate. nih.gov This allophanate then proceeds to form the urethane via a six-centered transition state. nih.gov The subsequent step involves a synchronous 1,3-hydrogen shift between the nitrogen atoms of the allophanate and the cleavage of a carbon-nitrogen bond, which releases an isocyanate molecule and forms the urethane. nih.gov

Isocyanate-Catalyzed Trimolecular Mechanisms

The reaction between isocyanates and alcohols can also be subject to self-catalysis, where a reactant molecule participates in the catalytic cycle. In the case of urethane formation, an isocyanate molecule can act as a catalyst in a trimolecular mechanism. This form of catalysis is particularly relevant in non-polar solvents.

Kinetic Studies of Adduct Formation

Determination of Rate Coefficients and Activation Parameters

Kinetic studies provide quantitative insights into the reaction rates and the energy barriers associated with the formation of urethanes from 1,6-diisocyanatohexane and propan-1-ol. The reaction is often studied under pseudo-first-order conditions, typically with a large excess of the alcohol. rsc.org

The apparent rate coefficients for the reaction of diisocyanates with alcohols generally increase with the chain length of the alcohol. researchgate.net For instance, studies on similar systems have shown that the rate coefficients increase when moving from propan-1-ol to longer-chain alcohols like 1-hexanol. researchgate.net

Activation energies for urethane formation can vary depending on the reaction conditions. For example, in the reaction of phenyl isocyanate with 1-propanol (B7761284), the Arrhenius activation energies were found to be lower for both alcohol and isocyanate excess conditions compared to a stoichiometric ratio. nih.gov In non-polar solvents, activation energies for urethane formation are typically around 30 kJ/mol, while in excess alcohol, they can be as high as 50 kJ/mol. nih.gov

Table 1: Apparent Rate Coefficients for the Reaction of 1,3-Xylylene Diisocyanate with Various Alcohols

| Alcohol | k1,app (min⁻¹) | k2,app (min⁻¹) |

|---|---|---|

| 1-Propanol | Value not available | Value not available |

| 1-Butanol | Value not available | Value not available |

| 1-Pentanol | Value not available | Value not available |

| 1-Hexanol | Value not available | Value not available |

Data based on reactions performed at 80 °C in toluene (B28343) with an initial diisocyanate concentration of 0.01 M and an initial alcohol concentration of 0.65 M. The values for k1,app and k2,app were observed to increase with the alkyl chain length of the alcohol. researchgate.net

Influence of Reactant Concentration and Stoichiometry

The concentration and stoichiometric ratio of 1,6-diisocyanatohexane and propan-1-ol have a significant impact on the reaction kinetics. As mentioned in the discussion of multimolecular pathways, an excess of either the alcohol or the isocyanate can lead to different reaction mechanisms and, consequently, different reaction rates. nih.gov

Experimental studies on the reaction of phenyl isocyanate and 1-propanol have demonstrated that the reaction is faster when either reactant is in excess compared to a 1:1 stoichiometric ratio. nih.gov This acceleration is attributed to the catalytic effect of the excess reactant, which helps to stabilize the transition state. nih.gov The specific influence of reactant ratio can be complex, with the reaction rate being dependent on which component is in excess and by how much.

Solvent Effects on Reaction Kinetics

The choice of solvent can dramatically alter the kinetics of the reaction between 1,6-diisocyanatohexane and propan-1-ol. The polarity of the solvent plays a crucial role. Generally, the reaction is accelerated in non-polar solvents compared to polar ones. nih.gov This is because non-polar solvents are less likely to solvate the reactants and transition state, which can hinder the reaction.

Reactivity and Selectivity of Isocyanate Groups in 1,6-Diisocyanatohexane

In a diisocyanate like 1,6-diisocyanatohexane, the two isocyanate (NCO) groups are separated by an aliphatic chain. poliuretanos.net This separation means that the reactivity of the two NCO groups is generally considered to be the same, especially when compared to aromatic diisocyanates where the electronic effects of the aromatic ring can influence the reactivity of the second NCO group after the first has reacted. poliuretanos.net

However, some studies on aliphatic diisocyanates have observed that the reactivity of the second isocyanate group can be influenced by the reaction of the first. For instance, in the reaction of hexamethylene diisocyanate (HDI) with butan-1-ol, it was found that the second isocyanate group reacted faster than the first. rsc.org This was attributed to the formation of an intramolecular hydrogen bond, which activates the remaining isocyanate group. rsc.org This effect is not always observed and can depend on the specific diisocyanate and reaction conditions. For example, in the case of 4,4'-dicyclohexyl-methane-diisocyanate (HMDI), no significant change in the reactivity of the second isocyanate group was observed after the first had reacted. rsc.org

Table 2: Relative Reactivity of Isocyanate Groups

| Diisocyanate | Rate Constant of First NCO Group (K1) | Rate Constant of Second NCO Group (K2) |

|---|---|---|

| TDI | 400 | 33 |

| 4,4'-MDI | 100 | 50 |

| HDI | Data not available | Data not available |

This table illustrates the difference in reactivity between the two isocyanate groups in aromatic diisocyanates like TDI and MDI. For aliphatic diisocyanates like HDI, the reactivity of the two groups is generally considered to be similar. pcimag.com

Side Reaction Pathways

In the synthesis of polyurethanes from 1,6-diisocyanatohexane and propan-1-ol, the primary reaction is the formation of urethane linkages. However, under certain conditions, side reactions can occur, leading to the formation of alternative structures within the polymer chain. These side reactions can significantly influence the final properties of the material. The two most prominent side reaction pathways are the formation of allophanate and urea (B33335) linkages.

Allophanate Formation

Allophanate linkages are formed from the reaction of a previously formed urethane group with an excess isocyanate group. This reaction is particularly relevant in formulations where the stoichiometric ratio of isocyanate to alcohol groups (NCO/OH) is greater than one.

The formation of allophanates can proceed through a two-step mechanism when an excess of isocyanate is present. nih.gov This pathway involves the formation of an allophanate as a thermodynamically stable intermediate. nih.gov A proposed mechanism for the reaction involving an isocyanate and an alcohol suggests that a non-covalent isocyanate dimer first reacts with the alcohol via a six-centered transition state to yield the allophanate intermediate. nih.gov This intermediate can then decompose to release the urethane and an isocyanate molecule. nih.gov The formation of allophanates is generally favored by the presence of a catalyst and temperatures around 50°C. researchgate.net Notably, the formation of allophanates is often reversible, and thermal treatment can regenerate the original urethane and isocyanate groups. researchgate.net

A kinetic and mechanistic study of the alcoholysis of phenyl isocyanate with propan-1-ol provides insight into the energetics of this pathway. The proposed two-step mechanism in an isocyanate-excess environment involves the formation of the allophanate intermediate through a transition state with a specific reaction barrier. nih.govnih.gov The subsequent step, a 1,3-H shift between the nitrogen atoms of the allophanate and the cleavage of the C-N bond, leads to the formation of the urethane and the release of an isocyanate molecule. nih.govnih.gov

| Mechanistic Step | Reactants | Product | Solvent Model | Reaction Barrier (kJ/mol) | Reference |

| Allophanate Formation | Phenyl Isocyanate + Propan-1-ol | Allophanate Intermediate | THF | 62.6 | nih.gov, nih.gov |

| Urethane Formation | Allophanate Intermediate | Urethane + Isocyanate | THF | 49.0 | nih.gov, nih.gov |

Urea Formation as a Byproduct

The formation of urea linkages is a significant side reaction in polyurethane synthesis, primarily occurring due to the presence of water as a contaminant in the reaction system. nih.govresearchgate.net Isocyanate groups are highly reactive towards water, often more so than towards alcohols.

The mechanism of urea formation involves a two-step process. First, an isocyanate group reacts with a water molecule to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. researchgate.net The resulting primary amine is highly nucleophilic and reacts very rapidly with another isocyanate group to form a stable urea linkage (-NH-CO-NH-). researchgate.net

The presence of moisture, even in trace amounts, can significantly impact the polymerization process. Studies have shown that the water concentration in the polyol reactant is detrimental to the main urethane-forming reaction. nih.gov To minimize this side reaction, it is crucial to dry the reactants thoroughly, with recommendations to keep moisture levels below 1000 ppm. nih.gov The formation of urea groups introduces different hydrogen bonding capabilities compared to urethane groups. The two N-H protons on a urea group can participate in hydrogen bonding, leading to stronger intermolecular interactions and potentially resulting in stiffer polymer materials. mdpi.com

The effect of moisture content on the competition between urethane and urea formation is significant. As the moisture level increases, the consumption of diisocyanate towards urea formation is favored. nih.gov

| Polyol Moisture Concentration | Predominant Reaction Product | Consequence | Reference |

| < 1000 ppm | Urethane | Suppression of urea formation | nih.gov |

| > 3000 ppm | Urea | Significant consumption of diisocyanate towards urea | nih.gov |

Advanced Characterization Techniques for 1,6 Diisocyanatohexane Propan 1 Ol Adducts

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of the reaction between 1,6-diisocyanatohexane and propan-1-ol.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in tracking the reaction between 1,6-diisocyanatohexane and propan-1-ol by observing changes in characteristic infrared absorption bands. The primary indicator of the reaction's progress is the consumption of the isocyanate (-N=C=O) groups from HDI and the formation of urethane (B1682113) linkages (-NH-COO-).

A key feature in the FT-IR spectrum of the reactant, 1,6-diisocyanatohexane, is a strong and sharp absorption band around 2249-2277 cm⁻¹. spectroscopyonline.comresearchgate.net This band is attributed to the asymmetric stretching vibration of the isocyanate functional group. spectroscopyonline.com As the reaction with propan-1-ol proceeds, the intensity of this peak diminishes, signifying the consumption of isocyanate groups. paint.org

Concurrently, new absorption bands characteristic of the newly formed urethane group appear. These include:

An N-H stretching vibration, typically observed in the region of 3333 cm⁻¹. researchgate.netnih.gov The broadness of this peak can sometimes suggest the presence of hydrogen bonding. nih.gov

A C=O (urethane carbonyl) stretching vibration, which appears as a strong band around 1687-1717 cm⁻¹. nih.gov The presence of multiple carbonyl peaks in this region may indicate different chemical environments or the formation of side products like allophanates. nih.gov

N-H deformation and C-N stretching vibrations, which can be seen at approximately 1519 cm⁻¹. researchgate.net

A C-O stretching vibration from the urethane linkage, typically found around 1222 cm⁻¹. spectroscopyonline.com

The formation of side products, such as those with urea (B33335) linkages, can also be detected by the appearance of a distinct carbonyl stretching band at a different wavenumber, for instance, around 1655 cm⁻¹. researchgate.net By monitoring the disappearance of the isocyanate peak and the appearance of the urethane peaks, FT-IR spectroscopy provides a reliable method for confirming the formation of the 1,6-diisocyanatohexane-propan-1-ol adduct and for assessing the reaction's completion. paint.orgresearchgate.net

Table 1: Key FT-IR Absorption Bands for the Analysis of the 1,6-Diisocyanatohexane and Propan-1-ol Reaction

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2249 - 2277 | Disappears as reaction proceeds spectroscopyonline.comresearchgate.net |

| Urethane (N-H) | Stretch | ~3333 | Appears upon adduct formation researchgate.netnih.gov |

| Urethane (C=O) | Stretch | 1687 - 1717 | Appears upon adduct formation nih.gov |

| Urethane (N-H) | Deformation | ~1519 | Appears upon adduct formation researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of the adducts formed from 1,6-diisocyanatohexane and propan-1-ol. Both ¹H-NMR and ¹³C-NMR provide critical information about the molecular framework.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the 1,6-diisocyanatohexane-propan-1-ol adduct, specific proton signals confirm the structure. The protons of the methylene (B1212753) groups in the hexamethylene chain of HDI typically appear as multiplets in the δ 1.2-1.7 and δ 3.1-3.4 ppm regions. chemicalbook.com The protons of the propan-1-ol moiety will also show characteristic signals. Following the reaction, the formation of the urethane linkage results in a new N-H proton signal, the chemical shift of which can be influenced by hydrogen bonding and the solvent used.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary and often more resolved information. For the starting material, 1,6-diisocyanatohexane, the carbon of the isocyanate group (-N=C=O) gives a signal around δ 122-123 ppm. researchgate.net The methylene carbons of the hexane (B92381) chain are also observed at distinct chemical shifts. researchgate.net

Upon formation of the urethane adduct with propan-1-ol, a new signal corresponding to the urethane carbonyl carbon (C=O) appears in the range of δ 156-158 ppm. researchgate.net The disappearance of the isocyanate carbon signal and the appearance of the urethane carbonyl signal are definitive indicators of a successful reaction. The carbon atoms from the propan-1-ol component of the adduct will also be present at their expected chemical shifts, providing further structural confirmation. For instance, the carbons of the ethyl group in ethylbenzene (B125841) have been observed at specific shifts, which can be used as a reference point for similar structures. miamioh.edu

Table 2: Representative ¹³C-NMR Chemical Shifts for Reactant and Product

| Carbon Environment | Compound | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Isocyanate Carbon (-N=C=O) | 1,6-Diisocyanatohexane | 122-123 researchgate.net |

| Urethane Carbonyl (C=O) | 1,6-Diisocyanatohexane-propan-1-ol adduct | 156-158 researchgate.net |

| Methylene Carbons (-CH₂-) | 1,6-Diisocyanatohexane | Varies researchgate.net |

The combination of ¹H and ¹³C NMR allows for a complete assignment of the adduct's structure, confirming the connectivity of the 1,6-diisocyanatohexane and propan-1-ol units through the urethane linkage. sci-hub.st

Mass Spectrometry Techniques

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the reaction products and to analyze the composition of complex reaction mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of the polar urethane adducts formed from 1,6-diisocyanatohexane and propan-1-ol. This soft ionization technique allows for the detection of intact molecular ions with minimal fragmentation. The ESI-MS spectrum of the reaction mixture would be expected to show a prominent peak corresponding to the molecular weight of the mono-adduct (1,6-diisocyanatohexane + 1 molecule of propan-1-ol) and potentially the di-adduct (1,6-diisocyanatohexane + 2 molecules of propan-1-ol). The exact mass measurement provided by high-resolution ESI-MS can be used to confirm the elemental composition of the products. For instance, the molecular weight of 1,6-diisocyanatohexane is 168.19 g/mol . nist.gov The addition of one molecule of propan-1-ol (60.1 g/mol ) would result in a mono-adduct with a molecular weight of 228.29 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This makes it an ideal technique for analyzing the complex mixture that can result from the reaction of 1,6-diisocyanatohexane with propan-1-ol. The reaction may yield a mixture of unreacted starting materials, the desired mono- and di-urethane adducts, and potentially side products.

Using an appropriate chromatographic column and mobile phase, these different components can be separated based on their polarity and size before they enter the mass spectrometer for detection. epa.gov The mass spectrometer can then provide a mass spectrum for each separated component, allowing for their individual identification. Furthermore, by using appropriate standards and calibration curves, LC-MS can be used for the quantitative analysis of each component in the mixture, providing valuable information on reaction kinetics and product distribution. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) can further aid in the structural confirmation of the separated components by analyzing their fragmentation patterns. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,6-Diisocyanatohexane |

| Propan-1-ol |

| Hexamethylene diisocyanate |

| Urethane |

| Allophanate (B1242929) |

| Urea |

Thermal Analysis Methods

Thermal analysis methods are instrumental in determining the thermal stability and dissociation characteristics of blocked isocyanates, which are adducts designed to deblock at specific temperatures to regenerate the reactive isocyanate group.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of the 1,6-diisocyanatohexane-propan-1-ol adducts. By monitoring the mass of a sample as a function of temperature, TGA provides critical data on decomposition temperatures and the volatilization of the blocking agent, in this case, propan-1-ol.

The thermal stability of an adduct is indicated by the temperature at which it begins to lose mass. For urethane adducts, this mass loss is often associated with the deblocking reaction, where the urethane bond cleaves, releasing the alcohol and regenerating the isocyanate. The TGA thermogram for a propan-1-ol blocked HDI would show a weight loss step corresponding to the release of propan-1-ol. The temperature at which this occurs is a key parameter for applications requiring thermal curing.

Research on various blocked isocyanates has shown that the deblocking temperature is influenced by the structure of both the isocyanate and the blocking agent. nih.gov For instance, TGA studies on blocked toluene (B28343) diisocyanate (TDI) have shown stability up to 160-166°C. nih.gov The thermal stability of the resulting polyurethanes, however, is significantly higher, often in the range of 200°C to 240°C. nih.gov The decomposition of the majority of polyurethane compounds occurs above 500°C. nih.gov In general, the thermal stability of isocyanate-based polymers follows the order: isocyanurates > oxazolidones > urethanes. acs.org

It is important to note that the heating rate can influence the observed deblocking temperature in TGA, with higher heating rates generally shifting the decomposition to higher temperatures. nih.gov

Table 1: Representative TGA Data for Blocked Isocyanates

| Compound | Onset of Decomposition (°C) | End of Decomposition (°C) |

| Blocked TDI | 168.95 | 264.48 |

| PU-TDI-PEG-400 | 236.63 | 514.12 |

This table provides a generalized representation of TGA data based on findings for similar blocked isocyanate systems. nih.gov The actual values for 1,6-diisocyanatohexane-propan-1-ol adducts may vary.

Differential Scanning Calorimetry (DSC) is a complementary technique to TGA that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For 1,6-diisocyanatohexane-propan-1-ol adducts, DSC is invaluable for determining the energetics of the deblocking reaction and pinpointing the deblocking temperature.

The cleavage of the urethane bond during deblocking is an endothermic process, which is observed as a peak in the DSC thermogram. The temperature at the peak of this endotherm is often taken as the deblocking temperature. Studies on various blocked isocyanates have demonstrated the utility of DSC in characterizing these transitions. For example, DSC thermograms have shown deblocking temperatures for blocked TDI at around 240°C. nih.gov

The deblocking temperature can be influenced by the chemical nature of the blocking agent. For instance, MEKO-blocked prepolymers exhibit a lower deblocking temperature (123.6°C) compared to caprolactam-blocked ones. enpress-publisher.com The presence of catalysts can also lower the deblocking temperature, as seen with the addition of DBTDL to MEKO-terminated prepolymers, which reduced the deblocking temperature from 123.6°C to 119.3°C. enpress-publisher.com

It is worth noting that deblocking temperatures determined by DSC and TGA can sometimes differ due to the different principles of measurement. rsc.org DSC detects the heat of reaction, while TGA measures weight loss. rsc.org

Table 2: Illustrative DSC Data for Deblocking of Blocked Isocyanates

| Blocked Isocyanate System | Deblocking Temperature (°C) | Catalyst |

| MEKO-blocked prepolymer | 123.6 | None |

| MEKO-blocked prepolymer | 119.3 | DBTDL |

| Blocked TDI | 240 | Not specified |

This table presents example DSC data from studies on different blocked isocyanate systems to illustrate the type of information obtained. nih.govenpress-publisher.com The specific values for 1,6-diisocyanatohexane-propan-1-ol adducts would need to be determined experimentally.

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are essential for the quantitative analysis of the reaction between 1,6-diisocyanatohexane and propan-1-ol, allowing for detailed monitoring of the reaction progress and characterization of the product mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying the components in the reaction mixture of 1,6-diisocyanatohexane and propan-1-ol. This technique is particularly useful for monitoring the consumption of reactants and the formation of the mono- and di-substituted urethane adducts over time.

By taking aliquots from the reaction at different time intervals and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. mdpi.comnih.gov The separation is typically achieved on a reverse-phase column, and detection is often performed using a UV detector. osha.govresearchgate.net For quantitative analysis, calibration curves are generated using standards of the reactants and the expected products.

HPLC can effectively separate the unreacted diisocyanate, the monoadduct (one isocyanate group reacted with propan-1-ol), and the diadduct (both isocyanate groups reacted). researchgate.net This allows for the determination of the product distribution as a function of the initial reactant molar ratio and other reaction conditions. The data obtained from HPLC analysis is crucial for optimizing the reaction to favor the formation of a specific adduct, such as the monoadduct which can be used as a building block for other polymers.

Kinetic studies using HPLC have been employed to determine the activation energies of isocyanate-alcohol reactions, which were found to be lower in the presence of excess alcohol or isocyanate, suggesting a catalytic effect. mdpi.comnih.gov

Table 3: Example of Components Separable by HPLC in an Isocyanate-Alcohol Reaction

| Component | Description |

| 1,6-Diisocyanatohexane (HDI) | Unreacted diisocyanate |

| HDI-monopropanol adduct | Product with one NCO group reacted |

| HDI-dipropanol adduct | Product with both NCO groups reacted |

This table illustrates the typical components that can be monitored during the reaction of HDI with propan-1-ol using HPLC.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a purified sample of the 1,6-diisocyanatohexane-propan-1-ol adduct. The experimentally determined elemental composition is then compared to the theoretical composition calculated from the chemical formula of the expected product.

This comparison serves as a crucial verification of the stoichiometry of the adduct. For instance, if the reaction is intended to produce the diadduct, the elemental analysis of the purified product should closely match the theoretical values for C₁₄H₂₈N₂O₄. Any significant deviation could indicate the presence of impurities, unreacted starting materials, or the formation of side products.

Elemental analysis is often used in conjunction with other characterization techniques, such as NMR and FTIR, to confirm the structure and purity of the synthesized adducts. acs.org For example, a study on a different isocyanate adduct reported calculated values of C, 72.1%; H, 6.0%; N, 4.9%, with found values of C, 72.2%; H, 6.0%; N, 4.8%, indicating a high degree of purity and correct stoichiometry. acs.org

Table 4: Theoretical Elemental Composition of 1,6-Diisocyanatohexane-Propan-1-ol Adducts

| Compound | Chemical Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |

| HDI-monopropanol adduct | C₁₁H₂₂N₂O₃ | 57.87 | 9.71 | 12.27 | 21.02 |

| HDI-dipropanol adduct | C₁₄H₂₈N₂O₄ | 57.51 | 9.65 | 9.58 | 21.89 |

This table provides the calculated theoretical elemental compositions for the mono- and di-adducts of 1,6-diisocyanatohexane and propan-1-ol.

Theoretical and Computational Chemistry Studies on 1,6 Diisocyanatohexane Propan 1 Ol Urethane Formation

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for investigating the intricacies of chemical reactions, providing insights that are often inaccessible through experimental means alone.

The elucidation of the reaction mechanism between isocyanates and alcohols has been a significant focus of computational chemistry. mdpi.com Density Functional Theory (DFT) has emerged as the most widely used method due to its favorable balance of computational cost and accuracy. mdpi.com Functionals such as B3LYP and BHandHLYP, often paired with basis sets like 6-31G(d) or 6-31+G**, have been successfully applied to model urethane (B1682113) formation. researchgate.netmdpi.comrsc.org Composite methods, which combine results from different levels of theory to achieve higher accuracy, such as G3MP2BHandHLYP, have also been employed. mdpi.commdpi.com

These studies consistently show that the catalyst-free reaction can proceed through a concerted mechanism. mdpi.com A reactant complex first forms between the isocyanate and the alcohol. mdpi.com The system then passes through a transition state where the N=C=O group of the isocyanate bends, activating the carbon atom for a nucleophilic attack by the alcohol's oxygen. Simultaneously, the alcohol's O-H bond breaks as a new N-H bond forms, leading directly to the urethane product. mdpi.com

However, theoretical calculations have revealed that this direct, bimolecular pathway has a relatively high activation energy barrier. researchgate.net Alternative, lower-energy pathways involving the participation of additional alcohol molecules have been identified, highlighting the importance of auto-catalysis, which will be discussed in a later section. researchgate.netnih.gov For instance, studies on the phenyl isocyanate and methanol (B129727) reaction have been used as a model to compare different mechanistic pathways. nih.govmdpi.com

Mapping the potential energy surface (PES) is crucial for understanding the kinetics and thermodynamics of a reaction. By calculating the energy of the system at various points along the reaction coordinate, from reactants to products, a detailed energy profile can be constructed. This profile reveals the energies of reactants, products, intermediates, and, most importantly, the transition states that govern the reaction rate.

Computational studies have mapped the PES for several model urethane formation reactions. nih.gov These maps confirm that mechanisms involving auto-catalysis by alcohol molecules are energetically favored over the direct bimolecular reaction. nih.gov For example, calculations have shown that incorporating one or two additional alcohol molecules into the transition state structure substantially lowers the activation energy barrier. researchgate.net The reaction of phenyl isocyanate and methanol, for instance, has been computationally modeled to compare the energy profiles of uncatalyzed and auto-catalyzed pathways, concluding that auto-catalytic mechanisms are favored. nih.gov

Table 1: Illustrative Comparison of Calculated Activation Barriers for Different Reaction Pathways (Model System: Isocyanate + Alcohol) Note: The values below are representative examples from computational studies of various isocyanate-alcohol systems and are intended to illustrate general principles.

| Reaction Pathway | Description | Relative Activation Energy (Illustrative) |

| Direct Bimolecular Addition | One isocyanate molecule reacts with one alcohol molecule. | High (>100 kJ/mol) researchgate.net |

| Alcohol-Catalyzed (1 molecule) | A second alcohol molecule participates in the transition state, facilitating proton transfer. | Significantly Lower |

| Alcohol-Catalyzed (2 molecules) | A third alcohol molecule is involved, creating a cyclic proton relay system. | Lowest |

Modeling of Catalytic Mechanisms

While the reaction can proceed without a catalyst, industrial polyurethane synthesis almost always employs catalysts to achieve practical reaction rates. Computational modeling provides a powerful lens through which to examine how these catalysts function at a molecular level.

In the case of organotin catalysts, computational work has helped to unravel more complex mechanisms. DFT studies on organotin carboxylate catalysis suggest that the nature of the active catalytic species can depend on the solvent polarity. researchgate.netrsc.org In polar media, an organotin alkoxide, formed by the reaction of the initial catalyst with the alcohol, is believed to be the dominant catalytic species for aliphatic isocyanates. rsc.org By modeling the transition states for the subsequent reaction of this alkoxide with the isocyanate, researchers can gain a deeper understanding of the catalytic cycle. researchgate.net

Hydrogen bonding is a central theme in the mechanism of urethane formation, both in catalyzed and uncatalyzed systems. In the absence of a formal catalyst, alcohol molecules themselves can act as catalysts through a phenomenon known as auto-catalysis. nih.gov Computational models have demonstrated that the formation of a cyclic transition state involving one or two extra alcohol molecules provides a low-energy pathway for the crucial proton transfer step. researchgate.net This hydrogen-bond network effectively relays the proton from the attacking alcohol's hydroxyl group to the isocyanate's nitrogen atom.

This principle extends to catalysis by other hydrogen-bond-donating or -accepting species. Even the urethane product itself can participate in catalysis (autocatalysis), although this is typically more relevant at higher conversions. researchgate.net The ability of computational methods to explicitly model these non-covalent interactions and quantify their effect on the activation barrier is a key advantage. researchgate.netmdpi.com The importance of dual hydrogen bonding has also been highlighted in other reactions involving diols, where it can enhance the nucleophilicity of a specific oxygen atom, leading to high regioselectivity. science.gov

Solvent Environment Simulations

The solvent can have a significant impact on reaction kinetics. Computational simulations allow for the investigation of solvent effects at a molecular level. The primary method for including solvent effects in quantum chemical calculations is the use of continuum solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvent model. researchgate.netmdpi.comrsc.org

These models represent the solvent as a continuous dielectric medium, which accounts for the bulk electrostatic effects of the solvent on the solute molecules. Studies using these models have indicated that while a charge separation occurs in the transition state, bulk electrostatic solvent effects may play a less critical role than previously thought in reducing the energy barrier for urethane formation. researchgate.net Instead, it is now believed that the primary effect of the solvent is its influence on the self-association of the alcohol reactant. researchgate.net Solvents that are strong hydrogen-bond acceptors can disrupt the alcohol dimers and trimers that are crucial for the low-energy auto-catalytic pathways, potentially slowing the reaction. Conversely, in non-polar solvents, the alcohol molecules are more available to form these catalytically active complexes. researchgate.net More advanced and computationally expensive methods, such as explicit solvent models in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can provide even greater detail on specific solvent-solute interactions. proquest.com

Implicit Solvent Models (e.g., PCM, SMD) for Simulating Solution-Phase Reactions

In the computational study of chemical reactions, such as the formation of urethane from 1,6-diisocyanatohexane and propan-1-ol, it is crucial to account for the influence of the solvent. The solvent can significantly alter the energies of reactants, products, and transition states, thereby affecting reaction rates and equilibria. Explicitly modeling every solvent molecule is computationally very expensive. anu.edu.au Implicit solvent models offer a cost-effective alternative by representing the solvent as a continuous medium with specific properties, like its dielectric constant, rather than modeling individual solvent molecules. anu.edu.augrynova-ccc.org This approach allows for the calculation of solvation free energies, which can be combined with gas-phase energies to provide a more accurate picture of the reaction in solution. grynova-ccc.org

Two of the most widely used implicit solvent models in quantum chemistry are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). grynova-ccc.orgfaccts.de

Polarizable Continuum Model (PCM): The PCM framework places the solute molecule within a cavity created in a continuous dielectric medium that represents the solvent. faccts.deresearchgate.net The solute's electron distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction is calculated to determine the energetic cost or benefit of solvation. faccts.de Different variations of PCM exist, often differing in how the cavity is constructed around the solute molecule. faccts.de

Solvation Model based on Density (SMD): The SMD model is also a continuum solvation model but is considered a "universal" model due to its parameterization for any solvent. nih.govmdpi.com It is built upon the PCM framework for calculating the electrostatic component of solvation energy. However, SMD enhances this by including terms for cavity-dispersion-solvent-structuring (CDS), which are determined from the solvent's surface tension and other macroscopic properties. grynova-ccc.org The model uses the full solute electron density to compute these interactions, rather than relying solely on partial charges. grynova-ccc.org

In the context of urethane formation, these models are applied to understand the reaction mechanism and kinetics in a specific solvent environment. For instance, theoretical studies on the reaction between isocyanates and alcohols have utilized these models to calculate the energy profiles of the reaction pathway. Researchers can determine the zero-point corrected relative energies for the reactants, reactant complexes, transition states, intermediates, product complexes, and final products. nih.gov

A study on a similar system, the reaction of phenyl isocyanate and methanol, employed the SMD implicit solvent model to simulate the reaction in acetonitrile. nih.govmdpi.com The calculations revealed that the solvent has a significant impact on the activation energy barrier of the reaction. nih.gov By comparing the gas-phase energy profile with the solution-phase profile, researchers can quantify the stabilizing or destabilizing effect of the solvent on each species along the reaction coordinate. For the uncatalyzed reaction between phenyl isocyanate and methanol, the energy barrier to reach the final urethane product was calculated to be 120.18 kJ/mol in acetonitrile. nih.gov

The choice of the implicit solvent model and the underlying quantum chemical method is critical for obtaining accurate results. anu.edu.au Studies have shown that for urethane formation, certain combinations of computational methods and solvent models, such as BHandHLYP/6-31G(d) with the SMD model, are effective in correctly describing the structures and energies involved in the catalytic cycle. nih.govmdpi.com

The data generated from these simulations provide deep mechanistic insights. For the reaction between 1,6-diisocyanatohexane and propan-1-ol, such studies would elucidate how the propan-1-ol solvent, or another specified medium, influences the reaction's energy landscape, helping to predict reaction feasibility and rates.

Interactive Data Table: Representative Energy Profile for Urethane Formation

The following table presents representative data from a computational study on the reaction of phenyl isocyanate and methanol in acetonitrile, calculated using the G3MP2BHandHLYP composite method with the SMD implicit solvent model. nih.gov This illustrates the type of detailed energetic information that can be obtained for the reaction between 1,6-diisocyanatohexane and propan-1-ol using similar computational approaches. All energies are zero-point corrected relative energies (ΔE₀) in kJ/mol.

| Reaction Species | Description | Relative Energy (ΔE₀) in kJ/mol |

|---|---|---|

| R | Reactants (Phenyl Isocyanate + Methanol) | 0.00 |

| RC | Reactant Complex | -19.66 |

| TS | Transition State | 120.18 |

| P | Product (Urethane) | -90.33 |

Applications and Derivatization Strategies Involving 1,6 Diisocyanatohexane Propan 1 Ol Adducts

Adducts as Precursors in Polymer Chemistry

In polymer synthesis, controlling stoichiometry, molecular weight, and architecture is paramount. The 1,6-Diisocyanatohexane-propan-1-ol adduct serves as a key tool for achieving this control, particularly in polyurethane chemistry. Its monofunctional nature allows it to act as a chain-end modifier, influencing the final properties of the polymer.

Integration into Polyurethane Architectures and Linkage Formation

The primary role of the adduct in polyurethane synthesis is to control the growth of polymer chains. Polyurethanes are typically formed by the reaction of diisocyanates with diols or polyols. By introducing the monofunctional HDI-propan-1-ol adduct, polymer chemists can terminate chain growth at a desired length.

The fundamental reaction involves the remaining free isocyanate group on the adduct reacting with a hydroxyl (-OH) group from a polyol, such as a polyester polyol or polyether polyol. This reaction forms a stable urethane (B1682113) linkage, effectively capping that end of the polyol chain. This technique is crucial for:

Molecular Weight Control: By adjusting the molar ratio of the adduct to the difunctional monomers (diisocyanate and diol), the average molecular weight of the resulting polymer can be precisely managed.

Formation of End-Functionalized Polymers: The adduct can be used to create polymers with specific end-groups. The propanol-derived portion of the adduct forms a defined terminus on the polymer chain.

Prepolymer Synthesis: It is used in the synthesis of isocyanate-terminated prepolymers where a specific NCO content and viscosity are required for subsequent processing steps, such as in adhesive and sealant formulations.

The structure of the diisocyanate used is crucial in defining the final properties of the material. Aliphatic isocyanates like HDI are often selected for applications requiring high resistance to degradation by ultraviolet light, making them suitable for durable exterior coatings.

Table 1: Influence of Isocyanate Structure on Polyurethane Properties

| Diisocyanate Type | Key Structural Feature | Resulting Polyurethane Property |

|---|---|---|

| Aromatic (e.g., MDI, TDI) | Rigid, planar rings | High mechanical strength, distinct phase separation. |

| Aliphatic (e.g., HDI) | Flexible, linear chain | Excellent UV stability, good flexibility, lower hardness. mdpi.com |

| Cycloaliphatic (e.g., IPDI) | Bulky, non-planar ring | Good balance of flexibility and hardness, good self-healing properties. mdpi.com |

MDI: 4,4'-methylene diphenyl diisocyanate; TDI: tolylene-2,4-diisocyanate; IPDI: isophorone diisocyanate.

Role in Crosslinking Mechanisms and Network Formation

While the adduct itself is monofunctional and acts as a chain terminator, it plays a critical indirect role in controlling the formation of crosslinked polymer networks. In systems containing polyfunctional reactants (e.g., triols or other polyols with functionality greater than two), the adduct competes with difunctional isocyanates (like unreacted HDI) for the available hydroxyl groups.

This competition allows for the precise modulation of crosslink density.

Tailored Mechanical Properties: Conversely, reducing the adduct concentration allows for more extensive crosslinking, yielding a harder, more rigid, and more chemically resistant polymer network.

This strategy is employed to fine-tune the mechanical properties of polyurethane materials, from soft elastomers to rigid foams, to meet the specific demands of an application. The formation of crosslinks is a key mechanism for enhancing the thermal and mechanical stability of the final polymer.

Advanced Materials Science Applications

The unique reactivity of the HDI-propan-1-ol adduct makes it a versatile tool for the surface modification of advanced materials and the development of high-performance polymers.

Functionalization of Nanomaterials (e.g., Graphene Oxide)

Graphene oxide (GO) is a nanomaterial rich in oxygen-containing functional groups, primarily hydroxyl (-OH) and carboxyl (-COOH) groups on its surface. researchgate.netmdpi.com These groups provide reactive sites for chemical modification. The HDI-propan-1-ol adduct can be used to covalently functionalize the GO surface.

The reaction mechanism involves the free isocyanate group of the adduct reacting with the hydroxyl groups on the GO sheets to form urethane linkages. This process grafts the hexyl-propanol-urethane chains onto the nanomaterial's surface. The benefits of this functionalization include:

Improved Dispersibility: Pristine GO is hydrophilic and disperses well in water but poorly in non-polar organic solvents. nih.gov Functionalization with the aliphatic adduct increases the organophilic character of the GO, significantly improving its dispersibility in polar aprotic solvents like N,N-dimethylformamide (DMF) and even some non-polar solvents. nih.gov

Enhanced Interfacial Adhesion: In polymer nanocomposites, the functionalized GO can achieve better interaction and adhesion with the surrounding polymer matrix, leading to improved mechanical properties of the composite material.

Table 2: Research Findings on HDI Functionalization of Graphene Oxide

| Study Focus | Reaction Conditions | Key Finding | Reference |

|---|---|---|---|

| Preparation and Characterization of HDI-functionalized GO | Reaction of GO with HDI in a suitable solvent. | Successful functionalization confirmed by FT-IR spectroscopy. The resulting HDI-GO showed a more hydrophobic nature and could be suspended in various polar aprotic and non-polar solvents. | mdpi.comnih.gov |

| Optimization of Functionalization Degree | Varying reaction conditions to control the extent of functionalization. | The degree of functionalization can be optimized, making the modified GO a suitable nanofiller for high-performance polymer nanocomposites. | nih.gov |

FT-IR: Fourier-Transform Infrared Spectroscopy.

Development of Specialty Coatings and Adhesives

The use of blocked isocyanates, such as the HDI-propan-1-ol adduct, is a well-established strategy in the formulation of high-performance coatings and adhesives. The propanol acts as a temporary "protecting group" for the isocyanate.

One-Component (1K) Systems: The blocked isocyanate can be formulated with polyols into a stable, single-component system. Curing is initiated by applying heat, which causes the adduct to "de-block," releasing the reactive isocyanate group and propan-1-ol. The freed isocyanate then reacts with the polyol to form the crosslinked coating or adhesive. This provides a significant advantage in ease of application compared to two-component (2K) systems.

Controlled Reactivity: In adhesive formulations, prepolymers terminated with the adduct can be designed to have a specific viscosity and reactivity profile. This is particularly important for reactive hot-melt adhesives, where control over the open time and setting speed is critical. ube.com

Enhanced Durability: As the adduct is derived from HDI, it imparts excellent resistance to UV radiation and weathering, making it ideal for durable exterior coatings, such as those used on aircraft and automobiles. wikipedia.org

Bio-inspired and Biodegradable Polymer Design (focus on material synthesis and properties)

While polyurethanes based on HDI are generally not biodegradable due to the high stability of the urethane bond, HDI and its adducts can be used as chain extenders to modify the properties of inherently biodegradable polymers, such as aliphatic polyesters.

In this application, a low-molecular-weight biodegradable polyester prepolymer, such as one based on succinic acid and 1,4-butanediol (forming poly(butylene succinate) or PBS), is reacted with a small amount of HDI. The diisocyanate acts as a chain extender, linking the shorter polyester chains together to form a higher molecular weight copolyester-urethane.

The HDI-propan-1-ol adduct can be used in this process to precisely control the final molecular weight by capping a certain percentage of the polyester chains. This approach allows for the synthesis of materials with tailored properties:

Improved Mechanical Strength: Chain extension significantly increases the molecular weight, leading to enhanced tensile strength and toughness compared to the original polyester prepolymer. mdpi.com

Tunable Elasticity: By incorporating the flexible HDI segments, the elasticity of the otherwise rigid polyester can be modified, creating materials that behave as thermoplastic elastomers. researchgate.net

The resulting polymers retain a significant degree of biodegradability from the long polyester segments, while the urethane linkages enhance the material's performance for more demanding applications.

Future Research Directions for 1,6 Diisocyanatohexane Propan 1 Ol Chemical System

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalysts is a primary objective in optimizing the 1,6-diisocyanatohexane and propan-1-ol reaction. The drive is to move beyond traditional catalysts, which often present environmental or health concerns, towards more sustainable and highly selective alternatives.

Future research in this domain will likely concentrate on several promising classes of catalysts:

Advanced Metal-Based Catalysts: Research is ongoing to explore and refine non-tin metal catalysts, such as those based on cobalt, zinc, and other transition metals. The aim is to achieve high yields under optimized reaction conditions. For instance, studies on Co3O4/ZSM-5 catalysts have shown high conversion rates in related dicarbamate decomposition to produce diisocyanates. researchgate.net

Organocatalysts: Non-metallic, organic catalysts are gaining traction due to their potential for high activity and selectivity. The focus will be on designing and synthesizing novel organocatalysts that can facilitate the urethane-forming reaction under mild conditions, thus reducing energy consumption and by-product formation.

Green and Bio-based Catalytic Routes: A significant push is being made towards developing green and sustainable methods for producing the precursors to polyurethanes. This includes the use of biomass-based platform molecules and novel catalytic pathways to synthesize key components like 1,6-diisocyanatohexane, thereby reducing reliance on petrochemical feedstocks. rsc.org

Table 1: Promising Catalytic Systems and Research Focus

| Catalyst Type | Examples | Key Research Objectives |

|---|---|---|

| Metal-Based Catalysts | Co3O4/ZSM-5, Zn-Co bimetallic catalysts | High conversion and yield, catalyst reusability, understanding structure-activity relationships. researchgate.net |

| Organocatalysts | Amine-based catalysts, N-heterocyclic carbenes | Enhanced selectivity, milder reaction conditions, avoidance of toxic metals. |

In-depth Understanding of Complex Multimolecular Reaction Pathways and Intermolecular Interactions

The reaction between 1,6-diisocyanatohexane and propan-1-ol is more complex than a simple bimolecular reaction, involving various intermediates and potential side reactions. A thorough understanding of these intricate pathways and the non-covalent interactions that influence them is crucial for precise control over the final product.

Future research will likely focus on:

Autocatalysis and Reaction Kinetics: The urethane (B1682113) groups formed during the reaction can themselves catalyze further reaction, a phenomenon known as autocatalysis. capes.gov.br Detailed kinetic and thermodynamic studies, using techniques like differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR), will be essential to model and predict the reaction progress accurately. capes.gov.br

Hydrogen Bonding: The formation of hydrogen bonds between the hard segments of the resulting polyurethane chains plays a critical role in determining the material's properties. researchgate.netmdpi.com Investigating how the structure of the isocyanate and alcohol influences the extent and nature of hydrogen bonding will be a key area of research. mdpi.com

Influence of Reaction Conditions: The solvent and other reaction conditions can significantly impact the reaction rate and the structure of the final product. researchgate.net Systematic studies to map out these effects will provide a clearer understanding of how to manipulate the reaction environment to achieve desired outcomes.

Rational Design of Adduct Structures for Tailored Chemical Reactivity

The initial products of the reaction between 1,6-diisocyanatohexane and propan-1-ol are adducts, which can then react further to form larger polymer chains. The ability to control the structure of these initial adducts is key to tailoring the properties of the final polyurethane material.

Future research in this area will involve:

Stoichiometric Control in Prepolymer Synthesis: The synthesis of polyurethanes is often carried out in a two-step process, starting with the formation of a prepolymer. researchgate.net Precise control over the stoichiometry in this initial step is critical for determining the final polymer structure and properties.

Influence of Monomer Structure: The inherent structure of the diisocyanate and polyol monomers significantly affects the properties of the resulting polyurethane. mdpi.com For instance, the flexibility and symmetry of the diisocyanate molecule can influence the degree of hydrogen bonding and potential for crystallization. mdpi.com

Targeted Synthesis of Functional Materials: By carefully selecting the monomers and reaction conditions, it is possible to create polyurethanes with specific functionalities, such as those for use in biomedical applications or as self-healing materials. mdpi.commdpi.com

Integration of Advanced In-situ Characterization Techniques with Computational Modeling for Real-time Reaction Analysis

To achieve a higher level of control over the synthesis of polyurethanes, it is essential to monitor the reaction in real-time. The combination of advanced analytical techniques with powerful computational models offers a promising path towards this goal.

Future research directions will include:

Advanced Spectroscopic Analysis: Techniques such as FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the structure of the synthesized polyurethanes. researchgate.netmdpi.com Future work will focus on refining these techniques for in-situ, real-time monitoring of the reaction as it proceeds.

Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways and predict the structure-activity relationships of catalysts. rsc.org This can help in designing more efficient and selective catalytic systems.

Integrated Process Analysis: The ultimate goal is to create an integrated approach where real-time data from in-situ characterization techniques are fed into sophisticated computational models. This will allow for a dynamic and predictive understanding of the reaction, enabling precise control over the entire process.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,6-Diisocyanatohexane |

| Propan-1-ol |

| Cobalt |

| Zinc |

| Platinum |

Q & A

Q. What advanced statistical methods can reconcile conflicting data on the cytotoxicity of 1,6-Diisocyanatohexane-propan-1-ol adducts?

- Methodological Answer : Apply Bayesian meta-analysis to aggregate in vitro/in vivo toxicity data, weighting studies by methodological rigor (e.g., cell line validity, exposure duration). Use QSAR models to predict structure-toxicity relationships and identify confounding variables (e.g., residual monomers) .

Methodological Framework Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products